molecular formula C19H26N4OS B2577813 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1448052-44-5

1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2577813
CAS No.: 1448052-44-5
M. Wt: 358.5
InChI Key: PRYXAZUZASSXOK-UHFFFAOYSA-N
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Description

1-((1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring a cyclopentyl-substituted tetrahydroindazole core and a thiophen-2-ylmethyl group. Urea linkages are common in medicinal chemistry due to their hydrogen-bonding capabilities, which can enhance target binding affinity .

Properties

IUPAC Name

1-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4OS/c24-19(20-12-15-8-5-11-25-15)21-13-17-16-9-3-4-10-18(16)23(22-17)14-6-1-2-7-14/h5,8,11,14H,1-4,6-7,9-10,12-13H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYXAZUZASSXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule that features a unique combination of structural elements, including an indazole core and thiophene moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The structural formula of the compound can be represented as follows:

C16H20N4S\text{C}_{16}\text{H}_{20}\text{N}_4\text{S}

This indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The indazole moiety can mimic natural substrates or inhibitors, allowing it to modulate various biological processes. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer progression.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activities

Research has indicated that derivatives of indazole and thiophene compounds exhibit a range of biological activities including:

  • Antimicrobial Properties : Some studies suggest that similar compounds have shown effectiveness against bacteria and fungi.
  • Anticancer Activity : Indazole derivatives are known for their potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Compounds with thiophene rings have been linked to reduced inflammation in various models.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget/PathwayReference
TTU1AntimycobacterialMycobacterium tuberculosis
TTU2Enoyl ACP Reductase InhibitorInhA enzyme (drug-resistant strains)
TTU3AnticancerCancer cell lines

Notable Findings

In a study evaluating a series of thiophene-containing urea derivatives (TTU compounds), it was found that:

  • TTU1 exhibited significant inhibition against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 25 µM.
  • TTU2 showed moderate inhibition (43%) against the InhA enzyme associated with drug resistance in tuberculosis.

Comparison with Similar Compounds

The following sections compare the target compound with structurally related molecules, focusing on core scaffolds, substituent effects, synthetic yields, and molecular properties.

Structural Analogs with Urea Linkages

describes a series of urea derivatives (11a–11o) featuring a central thiazole-piperazine backbone and substituted phenyl groups. Key comparisons include:

  • The thiophen-2-ylmethyl group in the target compound contrasts with the phenyl substituents in , which include electron-withdrawing (e.g., -Cl, -CF₃) and electron-donating (e.g., -OCH₃) groups.
  • Molecular Weight : The target compound’s molecular weight (estimated ~430–450 g/mol) is comparable to analogs in (e.g., 11m, M = 602.2 g/mol), suggesting similar pharmacokinetic profiles .

Table 1: Comparison of Urea Derivatives

Compound Core Structure Substituents Molecular Weight (g/mol) Yield (%)
Target Compound Tetrahydroindazole Cyclopentyl, thiophen-2-yl ~430–450* N/A
11a () Thiazole-piperazine 3-Fluorophenyl 484.2 85.1
11m () Thiazole-piperazine 3,5-Di(trifluoromethyl)phenyl 602.2 84.7

*Estimated based on structural similarity to analogs.

Thiophene-Containing Analogues

and highlight compounds with thiophene motifs:

  • Benzimidazole Derivatives (): 5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole shares the thiophen-2-ylmethyl group with the target compound. Crystal packing in these derivatives involves C–H···N interactions, a feature that may also stabilize the target compound’s solid-state structure .
  • Imidazole Derivatives (): The patented compound (E)-3-[2-Butyl-1-{(4-carboxyphenyl)methyl}-IH-imidazole-5-yl]-2-(thiophen-2-ylmethyl)prop-2-enoic acid includes a thiophen-2-ylmethyl group but prioritizes carboxylic acid functionality over urea. Its high purity (99.85%) underscores the importance of synthetic optimization for industrial applications .
Tetrahydroindazole and Tetrahydrobenzothiophene Cores
  • The cyclopentyl substituent in the target compound may enhance lipophilicity compared to simpler alkyl groups (e.g., methyl in ’s (1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol) .
  • Tetrahydrobenzothiophene Derivatives (): Compounds like 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) replace the indazole core with a benzothiophene system. This substitution alters electron distribution and may affect binding to aromatic-rich targets .

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